molecular formula C16H21N3O2 B043067 Zolmitriptan R-isomer CAS No. 139264-24-7

Zolmitriptan R-isomer

Cat. No.: B043067
CAS No.: 139264-24-7
M. Wt: 287.36 g/mol
InChI Key: ULSDMUVEXKOYBU-CYBMUJFWSA-N
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Description

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is a complex organic compound that features an indole moiety linked to an oxazolidinone ring

Scientific Research Applications

Chemistry

In chemistry, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for elucidating mechanisms of action in biological systems.

Medicine

Medically, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one has potential applications as a therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its versatility makes it a valuable component in industrial chemistry.

Safety and Hazards

The compound may be fatal if swallowed and enters airways . In case of skin contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical advice . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration . If breathing is difficult, give oxygen . Seek medical attention .

Mechanism of Action

Target of Action

Zolmitriptan R-isomer, also known as (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists and play a crucial role in the treatment of acute migraines .

Mode of Action

This compound acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its action on these receptors causes vasoconstriction in intracranial blood vessels . Additionally, it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The activation of the 5-HT 1B/1D/1F receptors by this compound leads to a cascade of events in the biochemical pathway. The primary effect is the vasoconstriction of intracranial blood vessels, which helps alleviate the symptoms of migraines. The inhibition of pro-inflammatory neuropeptides further aids in reducing the inflammation and pain associated with migraines .

Pharmacokinetics

This compound exhibits a mean elimination half-life of approximately three hours following oral or nasal administration . It is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . The metabolism of Zolmitriptan results in three major metabolites: an active N-desmethyl metabolite (183C91) and two inactive metabolites, N-oxide (1652W92) and another unidentified compound . Approximately one-sixth of the clearance is renal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as inhibitors of CYP1A2 or MAO, could potentially affect the metabolism of Zolmitriptan . Furthermore, the pH of the body can also impact the absorption and effectiveness of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole moiety, followed by the introduction of the oxazolidinone ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one: This compound is unique due to its specific combination of an indole moiety and an oxazolidinone ring.

    (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-thione: Similar in structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.

    (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-imine: Features an imine group instead of the oxazolidinone ring.

Uniqueness

The uniqueness of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139264-24-7
Record name Zolmitriptan, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLMITRIPTAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: Can the area under the curve (AUC) for (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, more commonly known as zolmitriptan, be predicted using a limited sampling strategy?

A1: Yes, research suggests that using intranasal pharmacokinetic data, specifically the relationship between Cmax (maximum concentration) and AUC, can provide accurate AUC predictions for zolmitriptan. A study demonstrated that a linear regression model based on Cmax vs. AUC for intranasal zolmitriptan showed excellent correlation []. This model allowed for the prediction of AUC values using published Cmax data, with the majority of predicted AUCs falling within a 0.76–1.25-fold difference from observed values []. This approach suggests potential for a simplified, limited sampling strategy to predict zolmitriptan AUC.

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